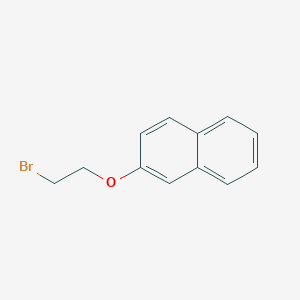

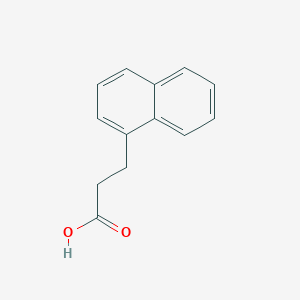

![molecular formula C15H13NO2 B188658 2-(4-Methoxybenzyl)benzo[d]oxazole CAS No. 101554-05-6](/img/structure/B188658.png)

2-(4-Methoxybenzyl)benzo[d]oxazole

概要

説明

“2-(4-Methoxybenzyl)benzo[d]oxazole” is a chemical compound with the molecular formula C15H13NO2 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzyl)benzo[d]oxazole” has been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .科学的研究の応用

Antiproliferative Activity : Fu et al. (2018) synthesized novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment as antiproliferative agents targeting tubulin. Among these, a related compound showed potent antiproliferative activity against certain cells by inducing cell arrest and apoptosis, highlighting its potential in cancer research (Fu et al., 2018).

Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from a compound structurally similar to 2-(4-Methoxybenzyl)benzo[d]oxazole, showing significant inhibition activity, indicating potential applications in diabetes and obesity treatment (Bekircan et al., 2015).

Microwave-Assisted Synthesis : Chanda et al. (2012) discussed a microwave-assisted approach for synthesizing highly substituted benzo[d]oxazole derivatives. This method could be beneficial for drug discovery programs due to its efficiency and simplicity (Chanda et al., 2012).

Tubulin Polymerization Inhibition : He et al. (2020) synthesized arylpyridine derivatives with benzo[d]imidazole and benzo[d]oxazole side chains, showing significant antitumor activities against various cancer cell lines by inhibiting tubulin polymerization (He et al., 2020).

Potential Antifungal Agents : Ballari et al. (2017) synthesized benzyl-substituted thiobenzoazoles using an environmentally friendly approach, demonstrating interesting antifungal activity against several phytopathogenic fungi, suggesting potential use in agriculture (Ballari et al., 2017).

Anti-Proliferative Effects on Cancer Cells : Tangellamudi et al. (2018) designed 2-Aryl 5-hydroxy benzo[d]oxazoles as potential anticancer agents, showing selective growth inhibition of cancer cells with promising efficacy (Tangellamudi et al., 2018).

Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives as probes for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and potential as diagnostic tools (Cui et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxybenzyl alcohol, indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and it is harmful to aquatic life . It’s important to note that the safety and hazards of “2-(4-Methoxybenzyl)benzo[d]oxazole” may vary.

将来の方向性

Oxazoles and their derivatives, including “2-(4-Methoxybenzyl)benzo[d]oxazole”, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their wide spectrum of biological activities has drawn the attention of researchers around the globe .

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYNJXSRJPAUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328014 | |

| Record name | Benzoxazole, 2-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)benzo[d]oxazole | |

CAS RN |

101554-05-6 | |

| Record name | Benzoxazole, 2-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)